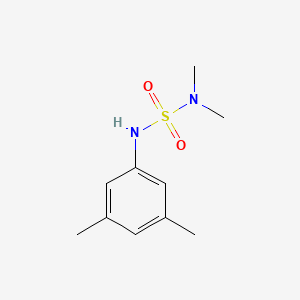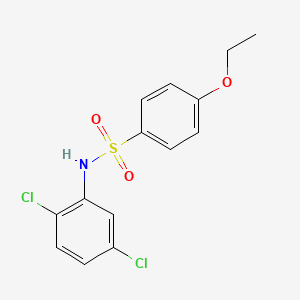
N'-(3,5-dimethylphenyl)-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N,N-dimethylsulfamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMSA or dimethylsulfamoyl chloride and has been used in various fields such as chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of DMSA is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity by DMSA and its derivatives has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DMSA has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. DMSA has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
DMSA has several advantages for lab experiments, including its ability to act as a sulfonamide group donor and its potential as a carbonic anhydrase inhibitor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on DMSA and its derivatives. One direction is the synthesis of novel DMSA derivatives that have improved therapeutic potential. Another direction is the investigation of the mechanism of action of DMSA and its derivatives, which could lead to the development of more effective therapies. Additionally, the use of DMSA and its derivatives in combination with other drugs or therapies could lead to synergistic effects and improved outcomes in various diseases.
Synthesemethoden
The synthesis of DMSA involves the reaction of 3,5-dimethylphenylamine with thionyl chloride to form 3,5-dimethylphenyl isothiocyanate. This is then reacted with dimethylamine to form DMSA. The overall reaction can be represented as follows:
3,5-dimethylphenylamine + SOCl2 → 3,5-dimethylphenyl isothiocyanate
3,5-dimethylphenyl isothiocyanate + (CH3)2NH → DMSA
Wissenschaftliche Forschungsanwendungen
DMSA has been widely used in scientific research due to its ability to act as a sulfonamide group donor. This compound has been used in the synthesis of various sulfonamide derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. DMSA has also been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which have shown potential as anti-glaucoma agents.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoylamino)-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-9(2)7-10(6-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWLGJMKHPEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)





![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)


![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
